molecular formula C18H21N3O2S B4973217 N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide

N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide

货号 B4973217
分子量: 343.4 g/mol
InChI 键: HQTWMDVGWNEUJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

作用机制

N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling events that are critical for B-cell survival and proliferation. By blocking BTK, N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide disrupts the B-cell receptor signaling pathway and induces apoptosis in malignant B cells. N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has also been shown to inhibit the activation of other kinases downstream of BTK, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses. N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide is rapidly absorbed after oral administration and has a half-life of approximately 6 hours in humans. N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide is metabolized primarily by the liver and excreted in the feces. N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been shown to have a dose-dependent effect on BTK activity, with maximal inhibition achieved at doses of 30-60 mg/kg in preclinical models.

实验室实验的优点和局限性

N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has several advantages as a research tool, including its specificity for BTK and its favorable safety profile. N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been shown to be effective in preclinical models of B-cell malignancies and autoimmune diseases, making it a valuable tool for studying these diseases. However, N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has some limitations, including its relatively short half-life and the need for high doses to achieve maximal inhibition of BTK activity.

未来方向

There are several potential future directions for the development of N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immunomodulatory drugs, to improve efficacy and overcome resistance. Another area of interest is the development of BTK inhibitors for the treatment of solid tumors, which may also rely on B-cell receptor signaling for survival and proliferation. Overall, N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide represents a promising new therapeutic option for the treatment of B-cell malignancies and autoimmune diseases, and further research is needed to fully understand its potential.

合成方法

The synthesis of N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide involves several steps, including the condensation of 1,3-thiazole-5-carboxylic acid with piperidine, followed by the addition of phenylpropanoyl chloride. The resulting intermediate is then treated with a base to form the final product. The synthesis of N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been optimized to improve yield and purity, and several synthetic routes have been developed to meet the demand for large-scale production.

科学研究应用

N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to apoptosis and decreased proliferation of malignant B cells. N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

属性

IUPAC Name

N-phenyl-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(20-15-4-2-1-3-5-15)7-6-14-8-10-21(11-9-14)18(23)16-12-19-13-24-16/h1-5,12-14H,6-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTWMDVGWNEUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC=CC=C2)C(=O)C3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。